Tinocordiside

Description

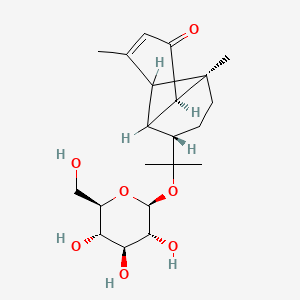

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDYINPHJUBKI-NRFPHRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940804 | |

| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191613-38-4 | |

| Record name | Tinocordiside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tinocordiside Biosynthesis in Tinospora cordifolia: A Technical Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinocordiside, a rearranged cadinane sesquiterpene glycoside unique to the medicinal plant Tinospora cordifolia, presents a compelling case for investigation due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon existing genomic and transcriptomic data of Tinospora cordifolia and established principles of terpenoid biochemistry. While the specific enzymes catalyzing each step remain to be experimentally validated, this document outlines a robust framework for their identification, characterization, and potential utilization in synthetic biology applications for sustainable production. Detailed hypothetical experimental protocols for pathway elucidation and quantitative data tables for future comparative analysis are provided to guide research efforts. Furthermore, this guide includes mandatory visualizations of the proposed pathways and workflows to facilitate a deeper understanding of the molecular processes underpinning the formation of this complex natural product.

Introduction

Tinospora cordifolia (Guduchi), a cornerstone of traditional Ayurvedic medicine, is a rich source of diverse secondary metabolites, including terpenoids, alkaloids, and glycosides, which contribute to its wide-ranging pharmacological activities[1][2]. Among these, this compound, a rearranged cadinane sesquiterpene glycoside, stands out for its unique chemical structure[3]. The biosynthesis of such complex natural products is a multi-step enzymatic process, the elucidation of which is critical for ensuring a sustainable supply for research and pharmaceutical development. Recent advancements in genomics and transcriptomics have provided an unprecedented opportunity to dissect these intricate pathways. Genome and transcriptome sequencing of Tinospora cordifolia have revealed the presence of genes encoding the core machinery for terpenoid biosynthesis, laying the groundwork for identifying the specific enzymes involved in the this compound pathway[4][5][6][7][8][9].

This whitepaper synthesizes the current knowledge to propose a putative biosynthetic pathway for this compound, details the necessary experimental approaches for its validation, and provides a framework for future research in this area.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the sesquiterpene backbone precursor, farnesyl pyrophosphate (FPP); (2) cyclization of FPP to form the rearranged cadinane skeleton; and (3) post-cyclization modifications, including oxidation and glycosylation.

Stage 1: Farnesyl Pyrophosphate (FPP) Synthesis

The universal precursor for all sesquiterpenoids, FPP, is synthesized via two primary pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Genomic and transcriptomic data from Tinospora cordifolia have identified genes encoding enzymes for both pathways, suggesting their active role in providing the necessary isoprenoid building blocks[4][6][8].

The key enzymes identified in the Tinospora cordifolia genome and transcriptome for the MVA and MEP pathways are listed below.

Table 1: Key Enzymes in the Putative FPP Biosynthesis Pathway in Tinospora cordifolia

| Pathway | Enzyme | Gene Abbreviation |

| MVA | Acetoacetyl-CoA thiolase | AACT |

| MVA | HMG-CoA synthase | HMGS |

| MVA | HMG-CoA reductase | HMGR |

| MVA | Mevalonate kinase | MK |

| MVA | Phosphomevalonate kinase | PMK |

| MVA | Mevalonate-5-diphosphate decarboxylase | MDD |

| MEP | 1-deoxy-D-xylulose-5-phosphate synthase | DXS |

| MEP | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR |

| Both | Isopentenyl diphosphate isomerase | IDI |

| Both | Farnesyl diphosphate synthase | FPPS |

Source: Compiled from genomic and transcriptomic data of Tinospora cordifolia[4][6][8].

Stage 2: Formation of the Rearranged Cadinane Skeleton

The cyclization of FPP is the committed step in sesquiterpenoid biosynthesis, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (sesqui-TPSs). For this compound, a specific cadinane synthase is hypothesized to catalyze the formation of the characteristic bicyclic cadinane skeleton. This is likely followed by rearrangements to form the unique tricyclic skeleton with a cyclobutane ring found in this compound. Transcriptome data from T. cordifolia has identified several candidate sesqui-TPS genes, although none have been functionally characterized to confirm their product profile[8][10].

Stage 3: Post-Cyclization Modifications

Following the formation of the rearranged cadinane skeleton, a series of oxidative modifications are likely to occur, catalyzed by cytochrome P450 monooxygenases (CYPs)[11][12][13][14][15]. These reactions would introduce hydroxyl groups at specific positions on the aglycone, preparing it for glycosylation. The final step is the attachment of a sugar moiety, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs)[16][17][18]. The transcriptome of T. cordifolia contains numerous candidate CYP and UGT genes, but their specific roles in this compound biosynthesis are yet to be determined[4][8][10].

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific enzymes involved, a multi-step experimental approach is required.

Identification of Candidate Genes

A workflow for identifying candidate genes from existing transcriptomic data is outlined below.

Functional Characterization of Candidate Enzymes

The functional characterization of candidate genes involves heterologous expression and in vitro/in vivo assays.

3.2.1. Protocol for Heterologous Expression and Purification of a Candidate Sesqui-TPS

-

Gene Amplification: Amplify the full-length open reading frame of the candidate TcTPS gene from T. cordifolia cDNA using gene-specific primers.

-

Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Transformation: Transform the expression construct into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Cell Lysis and Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Verification: Verify the purity and size of the purified protein using SDS-PAGE.

3.2.2. Protocol for In Vitro Enzyme Assay of a Candidate Sesqui-TPS

-

Reaction Setup: Prepare a reaction mixture containing the purified TcTPS enzyme, FPP as the substrate, and a suitable buffer with divalent cations (e.g., MgCl₂).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards of cadinane-type sesquiterpenes.

Similar protocols can be adapted for the characterization of candidate TcCYPs and TcU_GTs, using the product of the preceding enzymatic step as the substrate. For TcU_GTs, a suitable sugar donor (e.g., UDP-glucose) must also be included in the assay.

Quantitative Data and Future Directions

Currently, there is a lack of quantitative data regarding the this compound biosynthetic pathway. Future research should focus on generating the data outlined in the tables below.

Table 2: Proposed Quantitative Data for this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| Putative TcTPSx | FPP | - | - | - | - | - |

| Putative TcCYPx | Rearranged Cadinane Aglycone | - | - | - | - | - |

| Putative TcU_GTx | Hydroxylated Aglycone, UDP-Sugar | - | - | - | - | - |

Table 3: this compound and Precursor Levels in Tinospora cordifolia

| Compound | Tissue (e.g., Leaf, Stem) | Concentration (µg/g dry weight) | Developmental Stage |

| This compound | - | - | - |

| Rearranged Cadinane Aglycone | - | - | - |

| FPP | - | - | - |

Note: The tables are presented as templates for future data collection.

Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites is often tightly regulated at the transcriptional level by transcription factors (TFs) from families such as MYB, bHLH, and WRKY. Transcriptome data from T. cordifolia has identified numerous candidate TFs[8][10]. Future studies should investigate the role of these TFs in regulating the expression of the this compound biosynthetic genes, potentially through techniques like yeast one-hybrid assays and gene silencing (e.g., RNAi). Additionally, the pathway may be regulated by developmental cues and environmental stimuli, which warrants further investigation.

Conclusion

The elucidation of the this compound biosynthetic pathway in Tinospora cordifolia is a critical step towards understanding and harnessing the medicinal potential of this unique natural product. This whitepaper provides a comprehensive, albeit putative, roadmap for achieving this goal. By leveraging the available genomic and transcriptomic resources and employing the detailed experimental protocols outlined herein, researchers can systematically identify and characterize the enzymes of this pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microbial or plant-based systems for the sustainable and scalable production of this compound and its derivatives for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 191613-38-4|For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. De novo genome assembly and annotation of the medicinal plant Tinospora cordifolia (Willd.) Miers ex Hook. f. & Thom's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. De novo transcriptome sequencing facilitates genomic resource generation in Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TinoTranscriptDB: A Database of Transcripts and Microsatellite Markers of Tinospora cordifolia, an Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 13. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]

Tinospora cordifolia: A Comprehensive Technical Guide to Tinocordiside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional Ayurvedic medicine.[1][2] Revered for its wide range of therapeutic properties, this plant is a rich source of various bioactive compounds, including alkaloids, terpenoids, lignans, and steroids.[1] Among these, the sesquiterpenoid glycoside, Tinocordiside, has garnered significant scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Tinospora cordifolia as a natural source of this compound, focusing on its extraction, isolation, characterization, and its influence on key cellular signaling pathways.

Quantitative Analysis of this compound and Related Compounds

The concentration of this compound and its related compounds in Tinospora cordifolia can vary depending on several factors, including the geographical origin of the plant, the part of the plant used (stems are a primary source), and the extraction methodology employed.[3] High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are robust techniques for the quantitative analysis of these compounds.[3][4]

| Compound | Plant Part | Extraction Method | Analytical Method | Reported Yield/Content | Reference |

| Tinosporaside | Stem Bark | Soxhlet extraction with methanol | HPTLC | 0.40% w/w | [4] |

| Tinosporaside | Stem Bark | Column chromatography of methanolic extract | Gravimetric | 1.20 g from 3 kg of dried bark | [4] |

| Palmatine (Alkaloid) | Stems | Soxhlet extraction (Methanol:Acetone 70:30) | Gravimetric | 14.29% (predicted maximum) | [5] |

| Various Metabolites | Stems | Methanolic extraction | HPLC/QTOF MS/MS | Variable | [3] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a comprehensive methodology for the extraction and isolation of this compound from the stems of Tinospora cordifolia, based on established procedures for related compounds like Tinosporaside.[2][4]

1. Preparation of Plant Material:

-

Collect fresh, healthy stems of Tinospora cordifolia.

-

Wash the stems thoroughly to remove any dirt and debris.

-

Shade-dry the stems for 7-10 days until they are completely free of moisture.

-

Pulverize the dried stems into a coarse powder using an electric grinder and pass it through a 20-mesh sieve.

2. Defatting:

-

Treat the powdered stem material with petroleum ether (60-80°C) to remove lipids and other non-polar constituents. This can be done by maceration or in a Soxhlet apparatus.

3. Extraction:

-

Perform exhaustive extraction of the defatted plant material using methanol in a Soxhlet apparatus.[4] The extraction should be carried out for an optimal duration, for instance, 16 hours at 40°C over 4 cycles, to maximize the yield of polar compounds like this compound.[5]

4. Precipitation:

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Slowly add ethyl acetate to the concentrated extract with continuous stirring to precipitate the glycosidic fraction, which includes this compound.[4]

-

Collect the brown solid precipitate by filtration and dry it.

5. Purification:

-

Reflux the dried precipitate with benzene for approximately 24 hours to remove any remaining non-polar impurities.[4]

-

Collect the benzene-insoluble material, which is enriched with this compound.

6. Chromatographic Separation:

-

Subject the purified residue to column chromatography using silica gel (100-200 mesh) as the stationary phase.[4]

-

Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol. A common gradient starts from 9:1 to 7:3 (chloroform:methanol).[6]

-

Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform-methanol-water, 70:25:5), where this compound typically exhibits Rf values between 0.42 and 0.48.[6]

-

Pool the fractions containing pure this compound based on the TLC profile.

7. Recrystallization:

-

Recrystallize the pooled fractions from methanol to obtain pure, crystalline this compound.[4]

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Key signals for this compound include those for methyl groups.[6]

-

¹³C NMR: Reveals the number and types of carbon atoms. A characteristic peak for the anomeric carbon confirms its glycosidic nature.[6]

-

2D NMR (HMQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for determining the complete molecular structure.

2. Mass Spectrometry (MS):

-

ESI-MS/MS or Q-TOF MS: Determines the molecular weight and elemental composition of this compound.[6] Fragmentation analysis provides evidence for the glycosidic structure by showing characteristic ions for the aglycone and the sugar moiety.[6]

| Spectroscopic Data | Key Findings for this compound | Reference |

| Molecular Formula | C₂₁H₃₂O₇ | [6] |

| Molecular Weight | 396.5 g/mol | [6] |

| ¹H NMR (ppm) | δ 1.238 (Methyl groups) | [6] |

| ¹³C NMR (ppm) | δ 102.3 (Anomeric carbon) | [6] |

| Mass Spectrometry (m/z) | 396.2133 [M+H]⁺ (Molecular ion) | [6] |

| 234.1124 (Aglycone fragment) | [6] | |

| 162.0521 (Hexose sugar fragment) | [6] |

Signaling Pathways Modulated by this compound

This compound and other constituents of Tinospora cordifolia have been shown to modulate several key signaling pathways involved in inflammation, immunity, and cell proliferation.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Extracts of Tinospora cordifolia containing this compound have been shown to suppress the JAK/STAT pathway, which may contribute to its immunomodulatory effects.[6] This inhibition can lead to the suppression of pro-inflammatory Th17 cell differentiation and proliferation.[6]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Tinosporaside, a compound structurally related to this compound, has been shown to stimulate glucose uptake through the activation of the PI3K/Akt pathway.[7] Conversely, other studies suggest that Tinospora cordifolia extracts can downregulate this pathway, indicating a complex, context-dependent regulatory role.[8]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The constitutive activation of NF-κB is associated with chronic inflammatory diseases and cancer. Tinospora cordifolia has been reported to reduce NF-κB signaling.[6] This inhibitory effect is likely mediated through the prevention of the degradation of IκBα, the inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Conclusion

Tinospora cordifolia stands out as a valuable natural source of the bioactive compound this compound. The methodologies for its extraction, isolation, and characterization are well-established, providing a solid foundation for further research and development. The ability of this compound to modulate critical signaling pathways such as JAK/STAT, PI3K/Akt, and NF-κB underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including inflammatory disorders, autoimmune conditions, and cancer. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 191613-38-4|For Research [benchchem.com]

- 5. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tinocordiside: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinocordiside, a clerodane-derived diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, offering crucial data and methodologies for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and analytical characterization. The following tables summarize the key physicochemical data for this compound.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂O₇ | [1][2] |

| Molecular Weight | 396.5 g/mol | [1][2] |

| IUPAC Name | (1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.0²,⁷]dec-4-en-3-one | [1] |

| CAS Number | 191613-38-4 | [2] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| logP | 1.067 | [3] |

| Topological Polar Surface Area (TPSA) | 116.45 Ų | [3] |

| Density | 1.006 g/cm³ | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on extraction protocols, it is known to be soluble in polar solvents. A hydro-ethanolic mixture, particularly 70:30 ethanol-water (v/v), has been shown to be effective for its extraction.[2] Methanol is also utilized in extraction processes.[2]

| Solvent | Solubility | Source(s) |

| Water | Data not available | - |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [4] |

| Ethanol-Water (70:30 v/v) | Effective for extraction | [2] |

| Dimethyl Sulfoxide (DMSO) | Data not available | - |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Key Data | Source(s) |

| UV-Vis Spectroscopy | λmax: 254 nm | [5] |

| Mass Spectrometry (Q-TOF) | m/z: 396.2133 [M+H]⁺ (protonated molecule) Fragmentation ions: m/z 234.1124 (aglycone), m/z 162.0521 (hexose moiety) | [5] |

| ¹H NMR | δ (ppm): ~1.238 (Methyl groups) | [5] |

| ¹³C NMR | δ (ppm): ~102.3 (Anomeric carbon) | [5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbon-carbon double bonds (C=C), and ether (C-O-C) linkages are expected. | [5] |

Stability of this compound

This compound is known to be a thermolabile compound, indicating its sensitivity to heat.[2] This is a critical consideration during its extraction, processing, and storage.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation studies on pure this compound are not extensively published, a study on Tinospora cordifolia extract provides some insights. The extract was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl

-

Alkali Hydrolysis: 0.1 N NaOH

-

Oxidative Degradation: 3% H₂O₂

-

Photolytic Degradation: Exposure to UV light

-

Thermal Degradation: Dry heat at 80°C

These studies suggest that this compound is susceptible to degradation under hydrolytic and oxidative conditions.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis and stability testing of this compound. The following are proposed methodologies based on available literature for this compound and related compounds from Tinospora cordifolia.

Protocol 1: Proposed Stability-Indicating HPTLC Method

This protocol is adapted from a forced degradation study of Tinospora cordifolia extract.[6]

Objective: To develop and validate a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of this compound and its degradation products.

Materials and Reagents:

-

This compound reference standard

-

Pre-coated silica gel 60 F₂₅₄ HPTLC plates

-

Toluene, acetone, water (analytical grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

UV cabinet with 254 nm and 366 nm lamps

-

HPTLC scanner

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 cm x 10 cm)

-

Mobile Phase: Toluene: Acetone: Water (5:15:1, v/v/v)

-

Chamber Saturation: 30 minutes

-

Development Distance: 8 cm

-

Detection Wavelength: 254 nm

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 80°C for a specified time. Neutralize the solution before analysis.

-

Alkali Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 80°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.

-

Photolytic Degradation: Expose a solution of this compound to UV light for a specified duration.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for a specified time, then dissolve in methanol.

-

-

Sample Application: Apply the standard solution, untreated sample solution, and the degraded sample solutions as bands on the HPTLC plate.

-

Chromatogram Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase.

-

Densitometric Analysis: After development, dry the plate and scan it in a densitometer at 254 nm.

-

Method Validation: Validate the developed method as per ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

Protocol 2: Proposed Stability-Indicating HPLC Method

This protocol is a proposed method based on validated HPLC methods for other glycosidic compounds from Tinospora cordifolia.

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard and Sample Preparation: Prepare stock and working solutions of this compound in methanol.

-

Forced Degradation: Conduct forced degradation studies as described in Protocol 1.

-

Chromatographic Analysis: Inject the standard, untreated, and degraded samples into the HPLC system.

-

Data Analysis: Record the chromatograms and determine the retention time and peak area of this compound and any degradation products.

-

Method Validation: Validate the method according to ICH guidelines, ensuring the method can separate this compound from its degradation products (specificity).

Signaling Pathways and Mechanisms of Action

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.

PI3K/AMPK Dependent Glucose Uptake

This compound has been shown to stimulate glucose uptake in skeletal muscle cells through both the Phosphoinositide 3-kinase (PI3K) and 5' AMP-activated protein kinase (AMPK) dependent pathways, which are crucial for regulating glucose homeostasis.

References

A Technical Guide to the Immunomodulatory Mechanism of Action of Tinocordiside

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tinocordiside, a key bioactive glycoside isolated from the medicinal plant Tinospora cordifolia (Giloy), has garnered significant interest for its immunomodulatory properties.[1][2] Extensively used in traditional Ayurvedic medicine, Tinospora cordifolia is recognized for its potential to enhance the immune system and bolster resistance against infections.[1][2][3][4] The plant's therapeutic effects are believed to arise from a synergistic interplay of its constituent compounds, with this compound playing a notable role.[1][2] This technical guide delineates the core mechanisms through which this compound exerts its immunomodulatory effects, focusing on its influence on innate and adaptive immune cells, cytokine profiles, and pivotal signaling pathways. The information is compiled from preclinical studies and is intended to provide a foundational understanding for further research and development.

Core Immunomodulatory Activities

This compound and its source extracts modulate the immune system through several key actions: activation of phagocytic cells, regulation of cytokine and chemokine production, and modulation of key intracellular signaling cascades that govern inflammation and immune responses.

Activation of Phagocytes

One of the primary immunomodulatory effects of compounds from Tinospora cordifolia, including this compound, is the enhancement of phagocytic cell function.[1][2] Studies on extracts containing this compound have demonstrated a significant increase in the phagocytic activity of macrophages and neutrophils.[1][2][5] This activation is accompanied by an increase in the production of microbicidal molecules such as Nitric Oxide (NO) and Reactive Oxygen Species (ROS), which are crucial for host defense.[1][2][5]

Modulation of Cytokine and Chemokine Production

This compound plays a dual role in regulating inflammatory responses by modulating the expression of both pro-inflammatory and anti-inflammatory cytokines. Extracts of T. cordifolia have been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7][8] This anti-inflammatory action is critical for mitigating excessive inflammation.

Conversely, certain preparations of T. cordifolia can also promote the secretion of anti-inflammatory cytokines like IL-10, which plays a crucial role in suppressing inflammatory responses.[9] Furthermore, the extract can reduce the frequency of pro-inflammatory IL-17-producing T cells, which are implicated in autoimmune diseases.[8]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative findings from studies on Tinospora cordifolia extracts and their isolated compounds. It is important to note that much of the research has been conducted using complex extracts rather than purified this compound alone.

Table 1: Effect of Tinospora cordifolia Compounds on Phagocytic Function

| Compound/Extract | Concentration Range | Cell Type | Key Effects | Reference |

| Isolated Compounds (including this compound) | 0.1–2.5 µg/mL | Human Neutrophils | Significant enhancement in phagocytic activity; Increased Nitric Oxide (NO) and Reactive Oxygen Species (ROS) generation. | [1][2] |

| T. cordifolia Powder | 80 µg/mL | Macrophage Cell Line (J774A) | Enhanced secretion of lysosome. | [3] |

Table 2: Modulation of Cytokine Expression by Tinospora cordifolia Extracts

| Cytokine | Experimental Model | Treatment | Effect | Reference |

| TNF-α, IL-1β | LPS-stimulated RAW 264.7 cells | T. cordifolia extract | Inhibition of gene expression; Decreased NO production. | [7] |

| IL-6, TNF-α, PGE2, NO | LPS-stimulated RAW 264.7 cells | T. cordifolia extract | Downregulation of pro-inflammatory mediators. | [6] |

| IL-1β, TNF-α, IL-6, IL-17 | Adjuvant-Induced Arthritis Rat Model | T. cordifolia extract | Significant reduction in pro-inflammatory cytokine levels. | [8] |

| IL-10, IL-37 | Human Peripheral Blood Mononuclear Cells (PBMCs) | T. cordifolia powder (72 mg/mL) | Induction of anti-inflammatory cytokine production. | [9][10] |

Molecular Mechanism: Modulation of Signaling Pathways

The immunomodulatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways. Network pharmacology and molecular studies have identified the NF-κB, MAPK, and JAK-STAT pathways as primary targets.[6][11][12]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[13] Extracts from T. cordifolia have been shown to exert potent anti-inflammatory effects by downregulating the NF-κB pathway.[5][6][14] The mechanism likely involves the inhibition of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for regulating cellular processes like inflammation, proliferation, and apoptosis.[15][16] Bioactive compounds in T. cordifolia have been shown to modulate these pathways.[11][12] By regulating the phosphorylation status of ERK, JNK, and p38, this compound can influence the expression of downstream inflammatory targets, contributing to its overall immunomodulatory and anti-inflammatory profile.

Regulation of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is essential for signaling initiated by a wide range of cytokines and growth factors. It plays a critical role in the differentiation of T helper cells. Research indicates that T. cordifolia extracts can inhibit the differentiation and proliferation of pro-inflammatory Th17 cells by suppressing the JAK-STAT signaling pathway.[6] This suggests a mechanism for its use in autoimmune and inflammatory conditions where Th17 cells are pathogenic.

Key Experimental Protocols

The following methodologies are commonly employed to investigate the immunomodulatory activity of this compound and related compounds.

Phagocytosis and ROS Production Assays

-

Objective: To assess the effect on the phagocytic capacity of immune cells.

-

Methodology:

-

Cell Culture: Human neutrophils or macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

-

Treatment: Cells are incubated with various concentrations of this compound or extract for a specified period.

-

Assay: Phagocytic activity is measured using methods like the uptake of fluorescently labeled beads or bacteria, or via the Nitroblue Tetrazolium (NBT) reduction assay.

-

ROS/NO Measurement: Supernatants are collected to measure Nitric Oxide (NO) using the Griess reagent. Intracellular Reactive Oxygen Species (ROS) are measured using probes like DCFH-DA via fluorometry or flow cytometry.[1][2][7]

-

Cytokine Quantification by ELISA

-

Objective: To measure the production of specific cytokines.

-

Methodology:

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines are seeded in culture plates.

-

Stimulation & Treatment: Cells are pre-treated with the test compound, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production.

-

Sample Collection: After incubation (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[7][10]

-

Western Blot Analysis of Signaling Proteins

-

Objective: To determine the effect of this compound on the activation (phosphorylation) of key signaling proteins.

-

Methodology:

-

Cell Treatment & Lysis: Cells are treated as described above and then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using an assay such as the Bradford or BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p65, p-IκBα, p-ERK).

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.[17]

-

Conclusion

This compound, a significant constituent of Tinospora cordifolia, exhibits multifaceted immunomodulatory activity. Its mechanism of action involves the direct activation of phagocytic cells and the sophisticated regulation of inflammatory networks. By inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK, while potentially promoting anti-inflammatory responses, this compound helps to balance the immune system. These properties underscore its potential as a lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further research focusing on the precise molecular interactions and in vivo efficacy of purified this compound is essential to fully elucidate its therapeutic value.

References

- 1. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]

- 4. ipindexing.com [ipindexing.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS 191613-38-4|For Research [benchchem.com]

- 7. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publishing.emanresearch.org [publishing.emanresearch.org]

- 10. Immunomodulatory Effect of Tinospora cordifolia with Special Reference to Suppression of Cytokine Storm Induced in SARS-CoV-2 [publishing.emanresearch.org]

- 11. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of Tinocordiside: A Technical Guide to Protein-Target Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tinocordiside, a clerodane-derived diterpenoid glycoside from the medicinal plant Tinospora cordifolia, has garnered significant interest in the scientific community for its potential therapeutic properties. As computational methods become increasingly integral to drug discovery, in silico molecular docking studies have emerged as a powerful tool to elucidate the binding mechanisms of natural products like this compound with various protein targets. This technical guide provides a comprehensive overview of the methodologies, quantitative data, and relevant signaling pathways associated with the in silico docking of this compound, offering valuable insights for researchers in drug development and molecular biology.

Data Presentation: Quantitative Docking Analysis

The binding affinity of this compound with several key protein targets has been evaluated through molecular docking simulations. The following tables summarize the quantitative data obtained from these studies, primarily focusing on binding energy, which is indicative of the stability of the ligand-protein complex.

| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Software/Method |

| This compound | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | 4CI5 | -9.5 | GLU343, SER342 | AutoDock 4.0 |

| This compound | Lamin A/C | 3GEF | -6.9 | Not specified in reviewed literature | AutoDock 4.0 |

| This compound | Tissue-type Plasminogen Activator (t-PA) | Not specified | -8.0 | Not specified in reviewed literature | Not specified |

| This compound | Angiotensin-Converting Enzyme 2 (ACE2) - SARS-CoV-2 RBD Complex | Not specified | Not specified | Docked at the center of the interface | Molecular Docking |

| This compound | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.72 (Glide score) | Four hydrogen bonds with active-site residues | Glide |

Table 1: Summary of In Silico Docking Studies of this compound with Various Protein Targets.

Note: The binding energy values may vary depending on the specific software, force field, and docking parameters used in the study. The absence of specific interacting residues or PDB IDs indicates that this information was not available in the cited literature.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a general workflow for performing in silico molecular docking studies, based on commonly used software such as AutoDock Vina and AutoDock Tools.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be retrieved from the PubChem database in SDF format.

-

Format Conversion and Optimization: Convert the SDF file to a PDBQT file, which is the required format for AutoDock Vina. This can be done using software like Open Babel or AutoDock Tools. During this process, polar hydrogens are added, and Gasteiger charges are computed. The rotatable bonds of the ligand are also defined.

Protein Preparation

-

Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Prepare the Receptor: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein. Polar hydrogens are added, and Kollman charges are assigned. The prepared protein structure is then saved in PDBQT format.

Grid Box Generation

-

Define the Binding Site: The active site or the region of interest on the protein surface is identified. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Set Grid Parameters: A grid box is generated around the defined binding site. The size and center of the grid box are specified to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space during the docking simulation.

Molecular Docking

-

Configure Docking Parameters: A configuration file is created that specifies the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and other docking settings such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run Docking Simulation: The docking calculation is initiated using AutoDock Vina, which will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.

Analysis of Results

-

Examine Binding Poses: The output file from the docking simulation contains multiple binding poses of the ligand, ranked by their binding energies.

-

Visualize Interactions: The best-ranked pose (usually the one with the lowest binding energy) is visualized using molecular visualization software like PyMOL or Discovery Studio. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Visualization of Key Signaling Pathways and Workflows

To provide a clearer understanding of the biological context of this compound's interactions and the experimental process, the following diagrams have been generated using Graphviz.

Signaling Pathways

The protein targets of this compound are involved in various critical signaling pathways. Understanding these pathways is crucial for elucidating the potential mechanism of action of this natural compound.

Caption: PI3K/Akt Signaling Pathway.

Caption: AMPK Signaling Pathway.

Caption: JAK-STAT Signaling Pathway.

Experimental Workflow

The logical flow of an in silico docking study is depicted in the following diagram.

Caption: In Silico Docking Workflow.

Conclusion

This technical guide provides a foundational understanding of the in silico docking studies of this compound with various protein targets. The presented quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows offer a valuable resource for researchers. While the existing literature provides a strong basis, further studies are warranted to determine the specific interacting residues for all protein targets and to validate these in silico findings through in vitro and in vivo experiments. Such endeavors will be instrumental in unlocking the full therapeutic potential of this compound.

Pharmacological Profile and Bioactivity of Tinocordiside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinocordiside, a glycoside compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest in pharmacological research due to its diverse and promising bioactivities.[1] This technical guide provides a comprehensive overview of the pharmacological profile and bioactivity of this compound, with a focus on its anticancer, anti-diabetic, antioxidant, and immunomodulatory properties. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.

Chemical Profile

-

Chemical Name: (1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one

-

Molecular Formula: C₂₁H₃₂O₇

-

Molecular Weight: 396.5 g/mol

-

CAS Number: 191613-38-4

-

Source: Isolated from the stems of Tinospora cordifolia (Guduchi).[1]

Pharmacological Activities

This compound has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for further therapeutic development.

Anticancer Activity

This compound has been identified as a phytocomponent of Tinospora cordifolia with notable anti-cancer properties against a range of human cancer cell lines.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.[1]

Quantitative Data: Cytotoxicity of this compound and T. cordifolia Extracts

| Cell Line | Compound/Extract | IC₅₀ Value | Reference |

| KB (Human oral squamous carcinoma) | This compound | Active (Specific IC₅₀ not reported) | [2] |

| CHOK-1 (Hamster ovary) | This compound | Active (Specific IC₅₀ not reported) | [2] |

| HT-29 (Human colon cancer) | Palmatine (another compound from T. cordifolia) | Active | [2] |

| SiHa (Human cervical cancer) | T. cordifolia extracts | Active | [1] |

| IMR-32 (Human neuroblastoma) | T. cordifolia extracts | Active | [1] |

| Dalton's lymphoma ascites (DLA) | Methanolic extract of T. cordifolia | 14.3 µg/mL | [3] |

| Ehrlich Ascites Carcinoma (EAC) | Methanolic extract of T. cordifolia | 58.6 µg/mL | [3] |

Signaling Pathway: EGFR Inhibition

Computational studies, including density functional theory (DFT) and molecular docking, have identified this compound as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. This inhibition is a key mechanism behind its anticancer potential.

References

- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]

- 2. Validation of ethnomedicinal potential of Tinospora cordifolia for anticancer and immunomodulatory activities and quantification of bioactive molecules by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Tinocordiside: A Technical Guide to its Natural Analogs, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinocordiside, a rearranged cadinane sesquiterpene glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and potential anti-cancer properties. This technical guide provides a comprehensive overview of this compound, its known natural analogs, and potential synthetic derivatives. It details experimental protocols for isolation, characterization, and biological evaluation, with a focus on its impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. Among its rich phytochemical constituents, this compound (CAS 191613-38-4) stands out as a unique sesquiterpenoid glycoside.[1] Its complex chemical structure, featuring a tricyclic skeleton with a cyclobutane ring, presents a fascinating subject for chemical and pharmacological investigation.[1] This guide delves into the technical aspects of this compound, its related compounds, and the methodologies to explore their therapeutic potential.

Natural Analogs of this compound

While direct structural isomers of this compound are not extensively documented, a variety of other terpenoid and phenylpropanoid glycosides have been isolated from Tinospora species, particularly T. cordifolia and T. sinensis. These compounds, co-existing with this compound, can be considered its natural analogs and may exhibit synergistic or independent biological activities.

| Compound Class | Compound Name | Plant Source | Reference |

| Sesquiterpene Glycosides | Cadinane Sesquiterpene Glucoside 1 | Tinospora sinensis | [2] |

| Cadinane Sesquiterpene Glucoside 2 | Tinospora sinensis | [2] | |

| Diterpenoid Glycosides | Cordifoliside D | Tinospora cordifolia | [3] |

| Cordifoliside E | Tinospora cordifolia | [3] | |

| Diterpenoid Glucoside 5 | Tinospora sinensis | [2] | |

| Diterpenoid Glucoside 6 | Tinospora sinensis | [2] | |

| Phenylpropanoid Glycosides | Phenylpropanoid Glycoside 3 | Tinospora sinensis | [2] |

| Phenylpropanoid Glycoside 4 | Tinospora sinensis | [2] | |

| Other Glycosides | Syringin | Tinospora cordifolia | [4] |

| Cordifolioside A | Tinospora cordifolia | [4] |

Synthetic Derivatives of this compound

Potential derivatization strategies include:

-

Modification of the Glycosidic Moiety: Altering the sugar unit, for example, by substituting it with other monosaccharides or oligosaccharides, could influence bioavailability and target interaction. Enzymatic synthesis using glycosynthases offers a powerful tool for creating novel glycosidic linkages.[6][7]

-

Modification of the Aglycone: Chemical modifications of the sesquiterpene core, such as oxidation of hydroxyl groups or alteration of the cyclobutane ring, could modulate biological activity.[5]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of this compound from Tinospora cordifolia stems.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Plant Material Preparation: Air-dried stems of Tinospora cordifolia are ground into a coarse powder.

-

Extraction: The powdered material is subjected to either Soxhlet extraction or cold maceration with a hydro-ethanolic solvent system (e.g., 70:30 ethanol-water v/v).[5]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of chloroform and methanol.

-

Monitoring: Fractions are monitored by thin-layer chromatography (TLC), with this compound typically exhibiting an Rf value between 0.42 and 0.48 in a chloroform-methanol-water (70:25:5) solvent system.[5]

-

Purification: Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

| Technique | Key Observational Data | Reference |

| ¹H NMR | Signals for methyl groups around δ 1.238 ppm. | [5] |

| ¹³C NMR | A characteristic anomeric carbon signal at δ 102.3 ppm, confirming the glycosidic nature. | [5] |

| Mass Spectrometry (Q-TOF) | Molecular ion peak at m/z 396.2133 [M+H]⁺. Fragmentation ions at m/z 234.1124 (aglycone) and m/z 162.0521 (hexose moiety). | [5] |

Immunomodulatory Activity Assay

This protocol outlines an in vitro assay to evaluate the immunomodulatory effects of this compound on murine macrophages.

Workflow for Immunomodulatory Assay

References

- 1. This compound, a New Rearranged Cadinane Sesquiterpene Glycoside from Tinospora cordifolia [periodicos.capes.gov.br]

- 2. New terpenoid and phenylpropanoid glycosides from Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 191613-38-4|For Research [benchchem.com]

- 6. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Tinocordiside: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinocordiside, a glycosidic compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant scientific interest for its potential therapeutic applications, including immunomodulatory and anti-cancer properties. This technical guide provides an in-depth overview of the history of its discovery, detailed methodologies for its isolation and purification, and a summary of its physicochemical properties. Furthermore, it elucidates the molecular mechanisms of this compound, with a focus on its role in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Tinospora cordifolia (Guduchi), a climbing shrub belonging to the Menispermaceae family, has a long history of use in traditional Ayurvedic medicine for treating a wide range of ailments.[1] Scientific investigations into its chemical constituents have led to the isolation of numerous bioactive compounds, including alkaloids, diterpenoid lactones, steroids, and glycosides.[2] Among these, this compound, a glycoside, has emerged as a compound of particular interest due to its potential pharmacological activities.[3] This guide details the scientific journey of this compound, from its natural source to its characterization and mechanistic understanding.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₇ | [4] |

| Molecular Weight | 396.5 g/mol | [3][4] |

| CAS Number | 191613-38-4 | [4] |

| IUPAC Name | (1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.0²,⁷]dec-4-en-3-one | [4] |

| Appearance | White needles (recrystallized from methanol) | [5] |

| UV-Vis (λmax) | 254 nm | [1] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from Tinospora cordifolia involves a multi-step process encompassing extraction, fractionation, and purification. While specific yields for pure this compound are not consistently reported in the literature, the yield of the initial hydro-ethanolic extract is typically in the range of 1.2–1.8% (w/w).[1]

Extraction Methodologies

Several techniques have been employed for the extraction of bioactive compounds from Tinospora cordifolia, each with its advantages and disadvantages.

| Extraction Method | Description | Advantages | Disadvantages |

| Maceration | Soaking the powdered plant material in a solvent (e.g., ethanol or water) at room temperature for an extended period (several days).[6] | Simple, low cost.[6] | Time-consuming. |

| Soxhlet Extraction | Continuous extraction of the powdered plant material with a recycling solvent at an elevated temperature.[7] | Efficient in terms of time and solvent usage.[1] | Potential for degradation of thermolabile compounds.[1] |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[8] | Rapid, reduced solvent consumption.[8] | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid, typically CO₂, as the extraction solvent.[1] | High selectivity, minimal solvent residue.[1] | High initial investment cost. |

A general workflow for the isolation and characterization of this compound is depicted in the following diagram:

Detailed Experimental Protocol: Column Chromatography

Column chromatography is a crucial step for the fractionation of the crude extract and isolation of this compound.

Materials:

-

Crude extract of Tinospora cordifolia

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents: Chloroform, Methanol (analytical grade)

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel to form a free-flowing powder.

-

Column Packing: Pack the glass column with silica gel in a non-polar solvent (e.g., chloroform).

-

Loading: Carefully load the slurry containing the crude extract onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 9:1, 8:2, 7:3 chloroform:methanol).[1]

-

Fraction Collection: Collect the eluate in separate fractions of equal volume.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 70:25:5).[1]

-

Visualization: Visualize the separated spots under a UV lamp at 254 nm. This compound typically exhibits an Rf value between 0.42 and 0.48 in the specified system.[1]

-

Pooling and Concentration: Combine the fractions containing the compound of interest (based on Rf value) and concentrate them under reduced pressure to obtain enriched this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly efficient technique for assessing the purity of the isolated this compound and for quantitative analysis.

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Acetonitrile:Water (25:75, v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at 210 nm | [6] |

| Injection Volume | 20 µL | [6] |

| Retention Time | Approximately 9.52 min | [6] |

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework. Key signals in the ¹³C-NMR spectrum include a peak at approximately δ 102.3 ppm, which is characteristic of an anomeric carbon, confirming its glycosidic nature.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Q-TOF mass spectrometry shows a molecular ion peak at an m/z of 396.2133, corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis reveals key ions at m/z 234.1124 (aglycone) and m/z 162.0521 (hexose moiety).[1]

Molecular Mechanisms and Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Computational studies have identified this compound as a potent inhibitor of the EGFR tyrosine kinase domain.[3] It is suggested that this compound binds to the active site of the EGFR protein, potentially blocking the downstream signaling cascade that promotes cell proliferation, a key process in cancer development.[9] The proposed mechanism involves the formation of hydrogen bonds with critical amino acid residues within the EGFR active site.[3]

Modulation of the JAK-STAT Signaling Pathway

Transcriptomic studies suggest that Tinospora cordifolia extract, containing this compound, can inhibit the differentiation and proliferation of pro-inflammatory Th17 cells, largely by suppressing the JAK-STAT signaling pathway.[10] This pathway is crucial for immune responses, and its dysregulation is associated with autoimmune and inflammatory diseases. The extract appears to inhibit the cytokine-receptor signaling, which in turn suppresses the activation of JAKs and STATs.[10]

PI3K- and AMPK-Dependent Glucose Transport

A related compound, Tinosporaside, has been shown to stimulate glucose uptake in skeletal muscle cells through both PI3K- and AMPK-dependent signaling pathways.[11] This suggests a potential role for this compound and similar compounds in the management of metabolic disorders like diabetes.

Conclusion

This compound, a key bioactive constituent of Tinospora cordifolia, represents a promising natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an exploration of its molecular mechanisms of action. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for a variety of diseases. Continued investigation into its pharmacological properties and the development of optimized isolation and synthesis methods will be crucial in realizing its full clinical potential.

References

- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. neist.res.in [neist.res.in]

- 5. ijpsonline.com [ijpsonline.com]

- 6. scispace.com [scispace.com]

- 7. This compound from Tinospora cordifolia (Giloy) May Curb SARS-CoV-2 Contagion by Disrupting the Electrostatic Interactions between Host ACE2 and Viral S-Protein Receptor Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms [mdpi.com]

Methodological & Application

Application Note: Quantification of Tinocordiside in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Introduction

Tinocordiside, a glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest in pharmacological research for its potential therapeutic properties. As research into its bioactivities progresses, the need for a reliable and accurate analytical method for its quantification in plant extracts is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in plant extracts.

Instrumentation and Chromatographic Conditions

A robust and reproducible HPLC method was developed for the accurate quantification of this compound. The method utilizes a C18 reversed-phase column with a gradient elution profile, ensuring optimal separation of this compound from other matrix components.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Acquity C18) |

| Mobile Phase A | 0.05% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 267 nm[1][2] |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

| Validation Parameter | Result |

| Linearity (r²) | > 0.998[1][2] |

| Limit of Detection (LOD) | 0.97 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 3.20 ng/mL[1][2] |

| Precision (Intra- and Inter-day) | < 1%[1] |

| Accuracy (Recovery) | 98.4-99.6%[1] |

Experimental Protocols

1. Preparation of Standard Solutions

A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to construct a calibration curve.

2. Sample Preparation: Extraction from Plant Material

The following protocol outlines the extraction of this compound from plant material, such as the stems of Tinospora cordifolia.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for extraction.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): For cleaner samples, a liquid-liquid partitioning step can be employed to further separate compounds based on their differential solubility in immiscible solvents.[4]

-

Final Preparation: The dried extract or fraction is accurately weighed and redissolved in methanol. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis

The prepared standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by comparing its retention time with that of the reference standard. The peak area is then used for quantification.

4. Quantification

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract samples is then determined by interpolating their peak areas on the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Relationship between method development and its applications.

References

Application Notes and Protocols: In Vitro Anti-Cancer Activity of Tinocordiside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinocordiside, a glycosidic compound isolated from the medicinal plant Tinospora cordifolia, has been identified as a promising candidate for anti-cancer drug development. Computational and in vitro studies have highlighted its potential to inhibit cancer cell proliferation and induce apoptosis. These application notes provide a summary of the current understanding of this compound's anti-cancer activity, along with detailed protocols for its investigation in a laboratory setting. While much of the experimental data has been generated using extracts of Tinospora cordifolia, this compound has been identified as a key bioactive component, with strong binding affinity to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, comparable to the established inhibitor Erlotinib.[1][2]

Data Presentation: Cytotoxicity of Tinospora cordifolia Extracts and Purified Compounds

The following table summarizes the cytotoxic activity of Tinospora cordifolia extracts and its isolated compounds, including this compound, on various cancer cell lines. It is important to note that much of the quantitative data, such as IC50 values, pertains to the whole plant extract rather than purified this compound.

| Cell Line | Compound/Extract | IC50 Value | Observations | Reference |

| Dalton's Lymphoma Ascites (DLA) | Methanolic Extract | 14.3 µg/mL | Potent cytotoxicity observed. | [1] |

| Ehrlich Ascites Carcinoma (EAC) | Methanolic Extract | 58.6 µg/mL | Dose-dependent cytotoxicity. | [1] |

| MCF-7 (Breast Cancer) | Methanolic Extract | Not specified | Significant cytotoxicity and morphological changes suggesting apoptosis or necrosis. | [1][2] |

| T47D (Breast Cancer) | Stem Extract | 571.3 ± 33.41 µg/ml | Dose-dependent decrease in cell viability. At 2x IC50, apoptosis was induced in 36.7 ± 4.19% of cells. | [2] |

| KB (Human Oral Squamous Carcinoma) | This compound | Active | Found to be active against this cell line. | [3] |

| CHOK-1 (Hamster Ovary) | This compound | Active | Found to be active against this cell line. | [3] |

| HT-29 (Human Colon Cancer) | Palmatine | Active | Another active compound from Tinospora cordifolia. | [3] |

| SiHa (Human Cervical Cancer) | Various extracts | Active | Various extracts showed activity. | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-